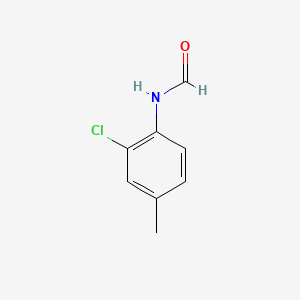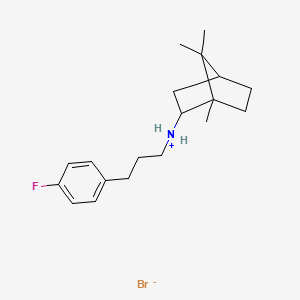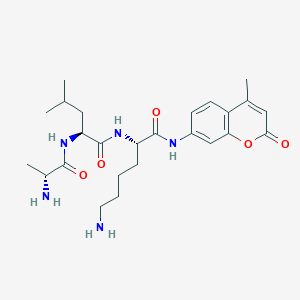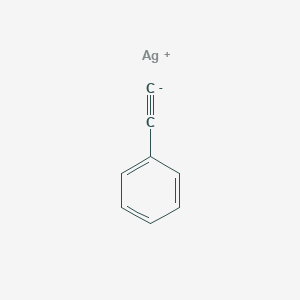
silver;ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silver;ethynylbenzene typically involves the reaction of ethynylbenzene with a silver salt, such as silver nitrate or silver acetate. One common method is the chemical reduction of silver ions in the presence of ethynylbenzene, which can be achieved using reducing agents like sodium borohydride or hydrazine. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the silver.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Silver;ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of ethylbenzene or cyclohexane derivatives.
Substitution: Formation of substituted ethynylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Silver;ethynylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for its use in drug delivery systems and as an antimicrobial agent in wound dressings.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of silver;ethynylbenzene involves the interaction of silver ions with biological molecules. Silver ions can disrupt bacterial cell membranes, leading to cell death. The ethynylbenzene component can enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets. The molecular pathways involved include the generation of reactive oxygen species and the inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethynylbenzene: Lacks the antimicrobial properties of silver;ethynylbenzene.
Silver nanoparticles: Have similar antimicrobial properties but lack the specific reactivity of the ethynyl group.
Phenylacetylene: Similar structure but does not contain silver.
Uniqueness
This compound is unique due to the combination of the antimicrobial properties of silver and the chemical reactivity of the ethynyl group. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
33440-88-9 |
|---|---|
Molekularformel |
C8H5Ag |
Molekulargewicht |
208.99 g/mol |
IUPAC-Name |
silver;ethynylbenzene |
InChI |
InChI=1S/C8H5.Ag/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 |
InChI-Schlüssel |
CXFCXAPFIWFZKZ-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#CC1=CC=CC=C1.[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
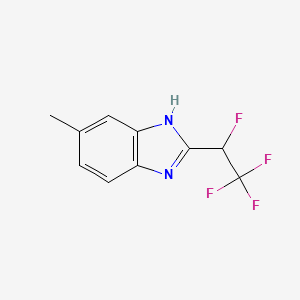
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)


![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
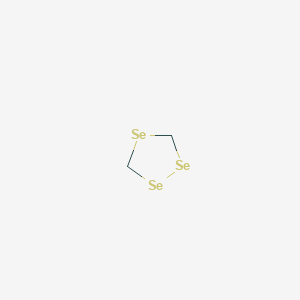


![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
